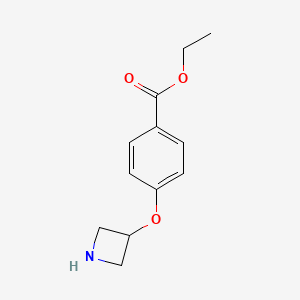

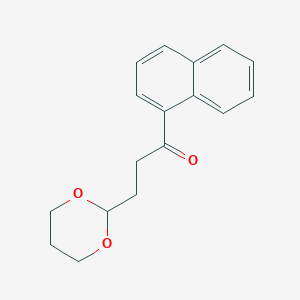

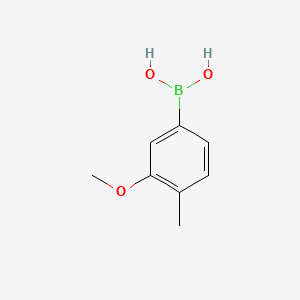

![molecular formula C7H7N3 B1326409 1H-Pyrrolo[3,2-c]pyridin-3-amine CAS No. 1000342-62-0](/img/structure/B1326409.png)

1H-Pyrrolo[3,2-c]pyridin-3-amine

Overview

Description

1H-Pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

1H-Pyrrolo[3,2-c]pyridin-3-amine derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound derivatives inhibit FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting FGFRs can disrupt these pathways and potentially halt the progression of these cancers .

Result of Action

In vitro studies have shown that this compound derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the methoxy group at the 3-position of the phenyl ring in a related compound decreased FGFR1 potency and cellular activity when replaced with chlorine . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[3,2-c]pyridin-3-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tubulin, a protein that is essential for microtubule formation and stability. The compound inhibits tubulin polymerization, thereby disrupting microtubule dynamics . Additionally, this compound interacts with colchicine-binding sites on tubulin, forming hydrogen bonds with residues such as Threonine 179 and Asparagine 349 . These interactions highlight its potential as an anticancer agent by targeting microtubule dynamics.

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, the compound exhibits potent antitumor activities . It induces G2/M phase cell cycle arrest and promotes apoptosis in these cells . Furthermore, this compound disrupts tubulin microtubule dynamics, which is critical for cell division and proliferation . These cellular effects underscore its potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin and inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, the compound prevents the formation of microtubules, leading to cell cycle arrest and apoptosis . Additionally, molecular modeling studies suggest that this compound forms hydrogen bonds with specific residues on tubulin, stabilizing an inactive conformation of the protein . This mechanism of action highlights its potential as a microtubule-targeting agent for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert atmosphere and room temperature conditions . Over time, its inhibitory effects on tubulin polymerization and microtubule dynamics remain consistent, leading to sustained cell cycle arrest and apoptosis in cancer cells . Long-term studies have shown that this compound maintains its efficacy in inhibiting cancer cell proliferation and inducing cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell growth and proliferation. It interacts with enzymes such as kinases, which play a crucial role in signal transduction pathways . By inhibiting these enzymes, the compound disrupts cellular signaling and metabolic processes, leading to reduced cell proliferation and increased apoptosis . These interactions highlight its potential as a therapeutic agent for targeting aberrant metabolic pathways in cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound accumulates in cancer cells, where it exerts its inhibitory effects on tubulin polymerization and microtubule dynamics . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components . These properties are crucial for its efficacy as a therapeutic agent.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its biological activity. The compound targets the cytoskeleton, particularly microtubules, by binding to tubulin and inhibiting its polymerization . This subcellular localization is essential for its mechanism of action, as it disrupts microtubule dynamics and induces cell cycle arrest and apoptosis . Additionally, post-translational modifications and targeting signals may influence its localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-3-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can lead to the formation of the pyrrolopyridine core. Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced on the pyrrole or pyridine rings. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkylated derivatives.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridin-3-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel chemical entities with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It is used in assays to investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases. Its unique structure allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for the synthesis of various industrial products.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridin-3-amine can be compared with other similar compounds, such as:

1H-Pyrrolo[3,2-c]pyridin-4-amine: This compound has a similar fused ring system but differs in the position of the amine group. It may exhibit different biological activities and chemical reactivity.

1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and share some structural similarities with this compound. They are also studied for their potential biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific ring fusion and functional group arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXULIOPYOMGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646626 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-62-0 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

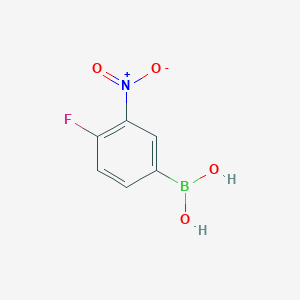

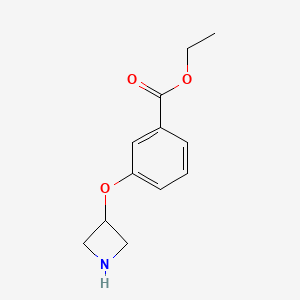

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)